molecular formula C5H9Cl2FO B12845960 1,1-Dichloro-1-fluoropentan-2-ol CAS No. 6301-97-9

1,1-Dichloro-1-fluoropentan-2-ol

Cat. No.: B12845960
CAS No.: 6301-97-9
M. Wt: 175.03 g/mol
InChI Key: UNJLBMRUWYLAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-1-fluoro-pentan-2-ol is an organic compound with the molecular formula C5H9Cl2FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-1-fluoro-pentan-2-ol can be synthesized through several methods. One common approach involves the halogenation of pentan-2-ol. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective halogenation at the desired positions on the carbon chain.

Industrial Production Methods

In an industrial setting, the production of 1,1-dichloro-1-fluoro-pentan-2-ol may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-1-fluoro-pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms, yielding simpler alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

1,1-Dichloro-1-fluoro-pentan-2-ol has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated structures.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-dichloro-1-fluoro-pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity, leading to specific biochemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-1-fluoro-ethanol: A shorter chain analog with similar halogenation.

    1,1-Dichloro-1-fluoro-propan-2-ol: A compound with a similar structure but a different carbon chain length.

    1,1-Dichloro-1-fluoro-butan-2-ol: Another analog with a different carbon chain length.

Uniqueness

1,1-Dichloro-1-fluoro-pentan-2-ol is unique due to its specific combination of halogen atoms and carbon chain length, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

6301-97-9

Molecular Formula

C5H9Cl2FO

Molecular Weight

175.03 g/mol

IUPAC Name

1,1-dichloro-1-fluoropentan-2-ol

InChI

InChI=1S/C5H9Cl2FO/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3

InChI Key

UNJLBMRUWYLAQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(F)(Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.